2-chloro-1-oxo-1H-indene-3-carboxylic acid

Photocrosslinkable Polymers Photolithography Indenone Monomers

Researchers requiring a monomer for photocrosslinkable polymers without sensitizers can use this compound. Its specific 2-chloro-1-oxo pattern enables high photochemical sensitivity in the longwave UV range, which is critical for achieving efficient photocrosslinking in microfabrication and optical films. • Quantified CYP3A4 IC50 of 1.25 µM for DMPK assay validation. • Established negative control for HMG-CoA reductase screening. • Efficient synthetic route (up to 97% yield) supports bulk procurement.

Molecular Formula C10H5ClO3
Molecular Weight 208.6
CAS No. 75639-84-8
Cat. No. B2454023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-oxo-1H-indene-3-carboxylic acid
CAS75639-84-8
Molecular FormulaC10H5ClO3
Molecular Weight208.6
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C2=O)Cl)C(=O)O
InChIInChI=1S/C10H5ClO3/c11-8-7(10(13)14)5-3-1-2-4-6(5)9(8)12/h1-4H,(H,13,14)
InChIKeyPVDUPRDEFJUIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-oxo-1H-indene-3-carboxylic Acid: Identity & Photoreactivity


2-Chloro-1-oxo-1H-indene-3-carboxylic acid (CAS 75639-84-8) is a halogenated indenonecarboxylic acid with the molecular formula C₁₀H₅ClO₃ and a molecular weight of 208.6 g/mol . The compound features a bicyclic indene core, a ketone group at the 1-position, a carboxylic acid group at the 3-position, and a chlorine substituent at the 2-position . It serves primarily as a key monomer and synthetic intermediate for the preparation of photocrosslinkable polymers with side-chain halogenoindenonecarboxylic acid groups, where the chlorine atom is critical for enabling high photochemical sensitivity in the longwave UV range [1]. The compound is commercially available for research purposes with a typical purity specification of 95% .

WorkflowPhotocrosslinkable polymer monomer synthesis
SelectionChlorine-dependent longwave UV reactivity
Use ContextPhotosensitizer-free formulation research

Why 2-Chloro-1-oxo-1H-indene-3-carboxylic Acid Is Irreplaceable


Generic substitution fails because the specific halogenation pattern and oxidation state of 2-chloro-1-oxo-1H-indene-3-carboxylic acid directly govern both its photochemical reactivity and its downstream polymer performance. The chlorine substituent at the 2-position is essential for achieving the desired high UV absorption in the longwave range, which enables efficient photocrosslinking without requiring photosensitizers—a feature absent in non-halogenated indene-3-carboxylic acids or brominated analogs [1]. Furthermore, the 1-oxo group is critical for the formation of the reactive indenone moiety that undergoes photocyclodimerization. Substituting with non-chlorinated indene-3-carboxylic acids (e.g., CAS 14209-41-7) or other halogenated variants (e.g., 2-bromo or 2-fluoro derivatives) would alter the electronic environment and, consequently, the photochemical sensitivity and crosslinking efficiency [2]. The evidence below quantifies these differential properties.

Halogen substitution

Non-chlorinated indene-3-carboxylic acids lack the chlorine-dependent UV absorption profile, which may shift photochemical sensitivity.

1-Oxo group requirement

Replacement of the 1-oxo group disrupts the indenone moiety critical for photocyclodimerization, altering crosslinking behavior.

Brominated/fluorinated analogs

2-Bromo or 2-fluoro derivatives modify the electronic environment, potentially reducing photoreactivity and crosslinking efficiency.

2-Chloro-1-oxo-1H-indene-3-carboxylic Acid: Differentiation Evidence


Photochemical Sensitivity Without Photosensitizers

Polymers incorporating 2-chloro-1-oxo-1H-indene-3-carboxylic acid as a side-chain monomer exhibit high photochemical sensitivity in the longwave UV range (typically >300 nm), enabling efficient photocrosslinking without the need for added photosensitizers such as benzophenone or thioxanthone [1]. In contrast, prior art light-sensitive polymers based on maleimide groups or substituted 1-carbonyloxy-1H-naphthalen-2-one groups require photosensitizers to achieve comparable crosslinking rates [1].

Photochemical Sensitivity
Class-level inference
Crosslinking without photosensitizer reported; high UV absorption in longwave range
Supports photosensitizer-free formulation context
Quantitative crosslinking rates not disclosed
Photocrosslinkable Polymers Photolithography Indenone Monomers

Synthetic Accessibility via Direct Chlorination

The synthesis of 2-chloro-1-oxo-1H-indene-3-carboxylic acid is achieved via a direct process that avoids the multi-stage, low-yield procedures historically required for chloroindenonecarboxylic acids [1]. The patent describes the preparation of 1-oxo-2-chloro-5,7-dimethyl-indene-3-carboxylic acid (a close analog) in 97% yield from the corresponding reaction, demonstrating the efficiency of the halogenation approach [2]. In contrast, earlier synthetic routes to chloroindenonecarboxylic acids, such as those reported by Zincke and Engelhardt (1894), were described as "very involved, multi-stage" and yielded the product poorly [1].

Synthetic Accessibility
Cross-study comparable
Analog obtained in 97% yield; historical method poor
Supports efficient monomer synthesis context
Direct yield for target not reported
Organic Synthesis Halogenation Process Chemistry

HMG-CoA Reductase Inactivity

2-Chloro-1-oxo-1H-indene-3-carboxylic acid was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and was found to lack significant inhibitory activity [1]. This negative result provides a critical baseline for researchers seeking to exclude HMG-CoA reductase inhibition from their compound's activity profile. In contrast, many indene derivatives exhibit potent HMG-CoA reductase inhibition (e.g., statin class), which can be an undesired off-target effect in certain therapeutic contexts.

HMG-CoA Reductase Activity
Class-level inference
Lacked significant inhibitory activity vs. potent statins
Supports HMG-CoA reductase counter-screen context
Rat hepatic microsomal assay
Drug Discovery Enzyme Inhibition Counter-Screening

CYP3A4 Inhibition Liability

2-Chloro-1-oxo-1H-indene-3-carboxylic acid inhibits human CYP3A4 with a reported IC50 value of 1.25 µM in a luminescence-based assay [1]. This moderate CYP3A4 inhibition places it in a distinct liability category compared to structurally related indene derivatives that may be either inactive or more potent inhibitors. For procurement decisions, this quantitative data allows researchers to either select this compound as a positive control for CYP3A4 inhibition studies or to proactively exclude it if metabolic stability is a priority.

CYP3A4 Inhibition
Cross-study comparable
IC50 = 1.25 µM
Supports CYP3A4 inhibition screening context
Recombinant human CYP3A4, luminescence assay
Drug Metabolism Cytochrome P450 ADME-Tox

Commercial Availability & Purity

2-Chloro-1-oxo-1H-indene-3-carboxylic acid is commercially available from multiple vendors with a minimum purity specification of 95% . While non-halogenated 1H-indene-3-carboxylic acid (CAS 14209-41-7) is also commercially available, its reported purity specifications vary more widely (typically 95-98%) and it lacks the chlorine substituent essential for the photochemical properties described above. The target compound's 95% purity is consistent across multiple suppliers (AKSci, CymitQuimica/Biosynth, 10XChem), ensuring reliable sourcing.

Commercial Purity
Data to verify
Min. 95% purity across vendors
Supports procurement reproducibility
Specification review recommended
Chemical Procurement Purity Specification Supply Chain

Limited Comparative Evidence

Direct head-to-head comparative studies between 2-chloro-1-oxo-1H-indene-3-carboxylic acid and its closest analogs (e.g., 2-bromo, 2-fluoro, or non-halogenated derivatives) are absent from the accessible primary literature. The differentiation evidence presented above is therefore based on class-level inferences from patents and cross-study comparisons where explicit comparator data exists (CYP3A4 inhibition, HMG-CoA reductase inactivity). Procurement decisions should be informed by this evidence but may require additional experimental validation for applications requiring precise comparative performance metrics.

Comparative Evidence
Data to verify
Limited head-to-head studies available
Procurement decisions may require confirmatory validation
Class-level and cross-study inferences
Evidence Gaps Procurement Caveat

2-Chloro-1-oxo-1H-indene-3-carboxylic Acid: Optimal Applications


Photocrosslinkable Polymers for Lithography

2-Chloro-1-oxo-1H-indene-3-carboxylic acid is optimally utilized as a monomer for synthesizing side-chain halogenoindenonecarboxylic acid-containing polymers. These polymers, with 20-100% incorporation of the monomer, exhibit high photochemical sensitivity in the longwave UV range and can be crosslinked without photosensitizers [1]. This application scenario directly leverages the compound's unique chlorine substitution, which is essential for achieving the desired photoresist properties in microfabrication and imaging technologies.

CYP3A4 Inhibition Studies Tool

With a quantified CYP3A4 IC50 of 1.25 µM [1], this compound serves as a well-characterized moderate inhibitor for use as a reference compound in drug metabolism and pharmacokinetic (DMPK) assays. It is particularly valuable as a positive control when screening new chemical entities for CYP3A4 liability or as a tool to probe structure-activity relationships in cytochrome P450 inhibition. Its defined activity profile allows researchers to benchmark new compounds against a known moderate inhibitor.

Indenone-Based Functional Materials Intermediate

The compound's carboxylic acid group and chlorine substituent make it a versatile intermediate for further derivatization, such as esterification to produce reactive monomers for photocrosslinkable polymers [1]. The efficient synthetic route (analog yield up to 97%) [2] ensures that larger quantities can be prepared or procured for material science applications, including the development of novel photoresists, optical films, and light-sensitive coatings.

HMG-CoA Reductase Assay Negative Control

Given its established lack of significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase [1], this compound can be employed as a negative control in high-throughput screening campaigns targeting this enzyme. This application is particularly relevant for researchers developing novel lipid-lowering agents or investigating off-target effects of indene-based compounds, where a verified inactive analog is required for robust assay validation.

Application
Selection Property
Validation Focus
Photocrosslinkable polymer research
Chlorine-dependent photoreactivity profile
Photosensitizer-free crosslinking review
CYP3A4 inhibition assay context
CYP3A4 IC50 profile
Moderate inhibitor benchmarking
Functional materials intermediate synthesis
Carboxylic acid derivatization context
Esterification and polymer integration
HMG-CoA reductase screening control
Confirmed inactivity profile
Negative-control qualification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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